molecular formula C8H7Br2NO2 B13983605 3,6-Dibromo-2-(1,3-dioxolan-2-yl)pyridine

3,6-Dibromo-2-(1,3-dioxolan-2-yl)pyridine

Cat. No.: B13983605
M. Wt: 308.95 g/mol
InChI Key: OULFWVSRYFPYFL-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-(1,3-dioxolan-2-yl)pyridine is an organic compound that belongs to the class of bromopyridines It features a pyridine ring substituted with two bromine atoms at positions 3 and 6, and a 1,3-dioxolane ring at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-(1,3-dioxolan-2-yl)pyridine typically involves the bromination of 2-(1,3-dioxolan-2-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-(1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are typically carried out in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like ethanol or water.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,6-Dibromo-2-(1,3-dioxolan-2-yl)pyridine has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It can be used in the preparation of functional materials, such as polymers and liquid crystals.

    Biological Research: The compound may be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-(1,3-dioxolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the dioxolane ring can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine: Similar structure with bromine atoms at different positions.

    2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid: Contains a boronic acid group instead of bromine atoms.

    2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts: Contains a selenabicyclo structure with bromine atoms.

Uniqueness

3,6-Dibromo-2-(1,3-dioxolan-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both bromine atoms and the dioxolane ring provides distinct chemical properties that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

3,6-dibromo-2-(1,3-dioxolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-5-1-2-6(10)11-7(5)8-12-3-4-13-8/h1-2,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULFWVSRYFPYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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